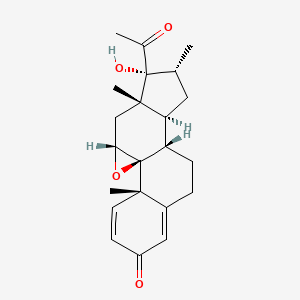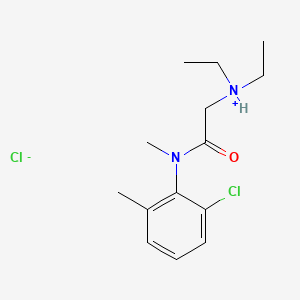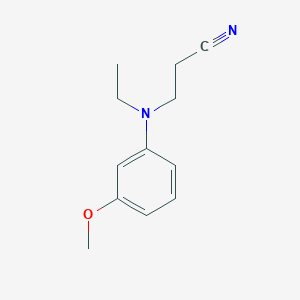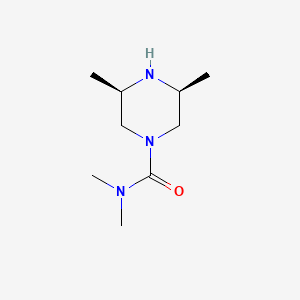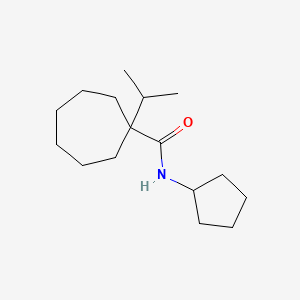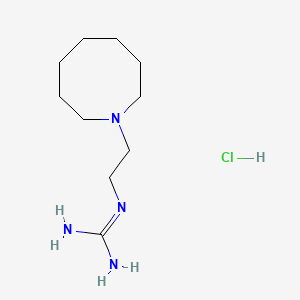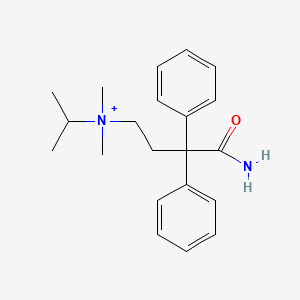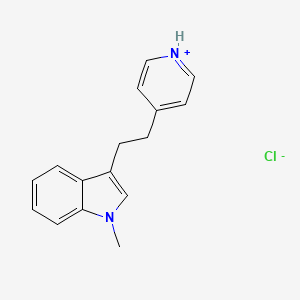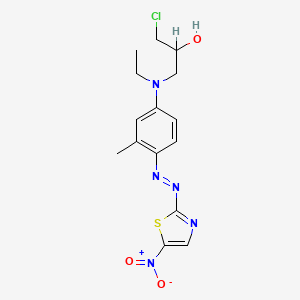
1-Chloro-3-(ethyl(3-methyl-4-((5-nitrothiazol-2-yl)azo)phenyl)amino)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-(ethyl(3-methyl-4-((5-nitrothiazol-2-yl)azo)phenyl)amino)propan-2-ol is a complex organic compound with the molecular formula C15H18ClN5O3S and a molecular weight of 383.85 g/mol . This compound is characterized by the presence of a chloro group, an ethyl group, a methyl group, and a nitrothiazolyl azo group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 1-Chloro-3-(ethyl(3-methyl-4-((5-nitrothiazol-2-yl)azo)phenyl)amino)propan-2-ol involves several steps:
Nitration of 2-aminothiazole: This step involves the nitration of 2-aminothiazole to produce 2-amino-5-nitrothiazole.
Diazotization: The 2-amino-5-nitrothiazole is then diazotized to form the diazonium salt.
Coupling Reaction: The diazonium salt is coupled with 3-methyl-4-aminophenol to form the azo compound.
Alkylation: The azo compound is then alkylated with 1-chloro-3-chloropropan-2-ol to produce the final product.
Analyse Des Réactions Chimiques
1-Chloro-3-(ethyl(3-methyl-4-((5-nitrothiazol-2-yl)azo)phenyl)amino)propan-2-ol undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Chloro-3-(ethyl(3-methyl-4-((5-nitrothiazol-2-yl)azo)phenyl)amino)propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes and pigments due to its azo group.
Mécanisme D'action
The mechanism of action of 1-Chloro-3-(ethyl(3-methyl-4-((5-nitrothiazol-2-yl)azo)phenyl)amino)propan-2-ol involves its interaction with various molecular targets. The nitrothiazolyl azo group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The chloro group can participate in nucleophilic substitution reactions, affecting the compound’s reactivity and interactions .
Comparaison Avec Des Composés Similaires
1-Chloro-3-(ethyl(3-methyl-4-((5-nitrothiazol-2-yl)azo)phenyl)amino)propan-2-ol can be compared with similar compounds such as:
1-Chloro-3-(ethyl(3-methyl-4-((5-nitro-2-thiazolyl)azo)phenyl)amino)-2-propanol: This compound has a similar structure but differs in the position of the nitro group.
1-Chloro-3-(ethyl(3-methyl-4-((5-nitro-1,3-thiazol-2-yl)azo)phenyl)amino)-2-propanol: This compound has a different thiazolyl group, affecting its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
70865-21-3 |
|---|---|
Formule moléculaire |
C15H18ClN5O3S |
Poids moléculaire |
383.9 g/mol |
Nom IUPAC |
1-chloro-3-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propan-2-ol |
InChI |
InChI=1S/C15H18ClN5O3S/c1-3-20(9-12(22)7-16)11-4-5-13(10(2)6-11)18-19-15-17-8-14(25-15)21(23)24/h4-6,8,12,22H,3,7,9H2,1-2H3 |
Clé InChI |
DFLFULOEUOENOW-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC(CCl)O)C1=CC(=C(C=C1)N=NC2=NC=C(S2)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B13764722.png)


